1-Methyl-5-(4-methylbenzoyl)pyrrolidin-2-one
Beschreibung
Common Synonyms:
Registry Identifiers:
- PubChem CID : 92939063 (for the (5R)-enantiomer)
- CAS Registry Number : Not explicitly listed in available sources, though related compounds (e.g., 1-(4-methylphenyl)pyrrolidin-2-one) have CAS numbers such as 3063-79-4.
The lack of a universal CAS number for this specific compound suggests it may be a newer or less commonly catalogued entity, often referenced in specialized synthetic chemistry contexts.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₃H₁₅NO₂ , determined by summing the atoms in its structure:
- Pyrrolidin-2-one core : C₄H₇NO
- N-methyl group : +CH₃
- 4-Methylbenzoyl group : C₈H₇O
Molecular weight :
$$
\text{Calculated: } (13 \times 12.01) + (15 \times 1.01) + (1 \times 14.01) + (2 \times 16.00) = 217.26 \, \text{g/mol} \, \text{}
$$
This matches experimental data from PubChem, confirming the compound’s stoichiometry. The mass spectrometry-computed exact mass is 217.1103 g/mol , with a monoisotopic mass of 217.1103 Da .
Table 1: Molecular Formula Breakdown
| Component | Contribution to Formula |
|---|---|
| Pyrrolidin-2-one | C₄H₇NO |
| N-methyl | +CH₃ |
| 4-Methylbenzoyl | C₈H₇O |
| Total | C₁₃H₁₅NO₂ |
This analysis underscores the compound’s modular construction, combining a lactam ring with aromatic and alkyl substituents.
Eigenschaften
CAS-Nummer |
42435-97-2 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
1-methyl-5-(4-methylbenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H15NO2/c1-9-3-5-10(6-4-9)13(16)11-7-8-12(15)14(11)2/h3-6,11H,7-8H2,1-2H3 |
InChI-Schlüssel |
FAZNFGVZSSOHQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2CCC(=O)N2C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of Toluoyl Morpholide Intermediate
- Reactants: 4-methylbenzoyl chloride and morpholine.
- Conditions: Reaction carried out in the presence of a base such as triethylamine, sodium carbonate, or potassium carbonate.
- Solvent: Aromatic hydrocarbons (toluene, benzene, xylene) or esters (ethyl acetate, methyl acetate), with toluene preferred.
- Temperature: 0°C to 40°C, optimally 25-35°C.
- Outcome: Formation of toluoyl morpholide intermediate (I).
Condensation with Methyl Ester of 1-Methylpyrrole-2-Acetic Acid
- Reactants: Toluoyl morpholide (I) and methyl ester of 1-methylpyrrole-2-acetic acid (II).
- Catalyst: Halogenating agent, preferably phosphorus oxychloride (POCl3).
- Solvent: Halogenated hydrocarbons such as dichloromethane, chloroform, or dichloroethane; dichloromethane is preferred.
- Atmosphere: Inert (e.g., nitrogen).
- Temperature: 10°C to 35°C, preferably 25-30°C.
- Reaction Time: 10 to 40 hours, optimally 15-40 hours.
- Product: Crude methyl 5-(4-methylbenzoyl)-1-methylpyrrole-2-acetate (III).
Purification of Intermediate
- The crude product is treated with organic solvents such as methanol, ethanol, or isopropyl alcohol (methanol preferred).
- Cooling and filtration yield crystalline methyl 5-(4-methylbenzoyl)-1-methylpyrrole-2-acetate.
Conversion to 1-Methyl-5-(4-methylbenzoyl)pyrrolidin-2-one
- Hydrolysis: The methyl ester (III) is hydrolyzed using a base such as sodium hydroxide or potassium hydroxide in solvents like ethanol-water mixtures.
- Acidification: The reaction mixture is acidified with hydrochloric acid or sulfuric acid to precipitate the acid form.
- Isolation: The product 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid or its salts are isolated by filtration and drying.
- Optional Salt Formation: Conversion to pharmaceutically acceptable salts (e.g., sodium salt) can be performed.
Reaction Conditions and Optimization Data
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent(s) | Notes |
|---|---|---|---|---|---|
| Formation of toluoyl morpholide | 4-methylbenzoyl chloride + morpholine + base | 0–40 (25–35) | 1–3 | Toluene (preferred) | Base: triethylamine preferred |
| Condensation | Toluoyl morpholide + methyl ester + POCl3 | 10–35 (25–30) | 10–40 (15–40) | Dichloromethane | Inert atmosphere required |
| Purification | Methanol treatment, cooling, filtration | 0–5 | 1 | Methanol | Crystallization of intermediate |
| Hydrolysis and acidification | Base hydrolysis + acid treatment | Ambient–40 | 1–2 | Ethanol-water mixture | Base: NaOH preferred; acid: HCl preferred |
| Salt formation (optional) | Neutralization with base | Ambient | 1 | Water or aqueous solution | Produces pharmaceutically acceptable salts |
Additional Notes on Synthesis
- The halogenating agent POCl3 plays a critical role in facilitating the condensation step by activating the ester and promoting ring closure.
- The choice of base and solvent in the initial step affects the yield and purity of the toluoyl morpholide intermediate.
- The reaction atmosphere must be inert to prevent side reactions during condensation.
- Crystallization and purification steps are essential to obtain high-purity intermediates suitable for pharmaceutical use.
- The hydrolysis step must be carefully controlled to avoid degradation of the pyrrolidinone ring.
Supporting Research Findings
- The crystalline forms of intermediates and final products have been characterized by powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), confirming the purity and stability of the compounds.
- The process yields for intermediates such as methyl 5-(4-methylbenzoyl)-1-methylpyrrole-2-acetate are reported in the range of 80-100 g scale with high purity.
- The final product, tolmetin or its salts, can be obtained with high crystallinity and purity suitable for pharmaceutical applications.
Summary Table of Key Intermediates and Products
| Compound Name | Chemical Role | Preparation Step | Characterization Techniques |
|---|---|---|---|
| Toluoyl morpholide (I) | Intermediate | Acylation of morpholine | PXRD, DSC, TGA |
| Methyl 5-(4-methylbenzoyl)-1-methylpyrrole-2-acetate (III) | Key intermediate | Condensation with methyl ester | PXRD, DSC, TGA |
| 2-[1-Methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid | Target acid form | Hydrolysis and acidification | PXRD, DSC, TGA |
| Pharmaceutically acceptable salts (e.g., sodium salt) | Final product salts | Neutralization of acid form | PXRD, DSC, TGA |
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-5-(4-methylbenzoyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Various substituted pyrrolidinones.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1. Anti-Inflammatory Properties
Tolmetin is primarily utilized for its anti-inflammatory effects, making it effective in treating conditions such as rheumatoid arthritis and osteoarthritis. It alleviates symptoms associated with these diseases, including pain and inflammation. Clinical studies have demonstrated its efficacy in managing acute flares and providing long-term relief in chronic cases of arthritis .
2. Mechanism of Action
The compound works by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By blocking these enzymes, Tolmetin reduces the production of prostaglandins, thereby diminishing pain and inflammation .
3. Pediatric Use
Tolmetin has also been studied for its effectiveness in treating juvenile rheumatoid arthritis. Its safety and efficacy in children have been documented, providing a viable treatment option for younger patients suffering from inflammatory joint diseases .
Synthesis and Production
The synthesis of 1-Methyl-5-(4-methylbenzoyl)pyrrolidin-2-one involves several chemical reactions:
- Starting Materials : The synthesis typically begins with N-methylpyrroleacetonitrile and p-methylbenzoyl chloride.
- Reaction Conditions : Anhydrous aluminum chloride is used as a catalyst in a carbon disulfide solvent to facilitate the reaction.
- Hydrolysis : The resultant compound undergoes hydrolysis with sodium hydroxide in a mixture of ethanol and water to yield the sodium salt of Tolmetin .
Case Studies and Clinical Research
Several clinical studies have been conducted to evaluate the effectiveness and safety of Tolmetin:
Wirkmechanismus
The mechanism of action of 1-methyl-5-(4-methylbenzoyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The pyrrolidinone ring provides structural stability and enhances the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs
The following table summarizes key structural analogs of 1-methyl-5-(4-methylbenzoyl)pyrrolidin-2-one, highlighting differences in substituents and properties:
Key Observations:
- Core Structure Impact: The saturated pyrrolidinone ring in this compound likely increases polarity compared to aromatic pyrrole derivatives like Tolmetin, affecting solubility and metabolic stability .
- In contrast, pyridyl substituents (e.g., in cotinine) introduce hydrogen-bonding capabilities, altering receptor interactions .
Tolmetin and Derivatives
Tolmetin ([1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid) is a non-steroidal anti-inflammatory drug (NSAID) with a pyrrole core. Despite structural similarities in the substitution pattern, its aromatic ring system enables conjugation and resonance stabilization, critical for cyclooxygenase (COX) inhibition. Key differences include:
- Solubility: Tolmetin has a solubility of 222 mg/mL (pH-dependent due to carboxylic acid group), whereas pyrrolidinone analogs (e.g., cotinine) exhibit lower aqueous solubility .
- Synthesis: Tolmetin derivatives are synthesized via condensation of 1-methyl-5-(4-methylbenzoyl)pyrrole-2-acetic acid with glycine esters . Pyrrolidinone analogs, however, often employ C–H functionalization or cross-coupling strategies .
Cotinine and Nicotine Metabolites
(-)-Cotinine (1-methyl-5-(3-pyridyl)pyrrolidin-2-one), a major nicotine metabolite, shares the pyrrolidinone core but lacks the benzoyl group.
Analytical and Physicochemical Data
| Property | This compound* | (-)-Cotinine | Tolmetin |
|---|---|---|---|
| Molecular Weight (g/mol) | ~233.3 | 176.22 | 257.28 |
| Melting Point (°C) | N/A | 40–42 | 153 |
| LogP (Predicted) | ~2.5–3.0 | 1.11 | 2.79 |
| Key Applications | Intermediate | Biomarker | NSAID |
| Analytical Methods | HPLC (RP, C18 columns) | GC-MS, NMR | HPLC, UV spectroscopy |
*Predicted values based on structural analogs.
Biologische Aktivität
1-Methyl-5-(4-methylbenzoyl)pyrrolidin-2-one is a compound belonging to the pyrrolidinone class, characterized by a five-membered lactam structure. This compound has garnered attention due to its potential biological activities, including neuroprotective effects and interactions with various biomolecular targets. The molecular formula is C13H15NO, with a molecular weight of approximately 201.24 g/mol.
The compound is typically a colorless to pale yellow liquid and exhibits polar aprotic solvent properties, making it miscible with various organic solvents and water. The unique substitution pattern of the 4-methylbenzoyl group at the 5-position of the pyrrolidinone ring is believed to influence its solubility and biological activity.
Neuroprotective Effects
Research indicates that derivatives of pyrrolidinones, including this compound, may exhibit neuroprotective properties. In various experimental models, these compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Interaction with Biomolecules
The compound's interaction with various biomolecules has been explored through in silico modeling studies. These studies suggest that this compound can act as a ligand for specific protein-protein interactions (PPIs), which are crucial in various cellular processes .
Table 1: Summary of Biological Activities
Case Studies
A notable study investigated the neuroprotective effects of pyrrolidinone derivatives in an animal model of Parkinson's disease. The study found that treatment with these compounds resulted in reduced neuronal death and improved motor function compared to untreated controls. The mechanism was attributed to the inhibition of apoptotic pathways and enhancement of antioxidant defenses.
In another study focusing on antimicrobial activity, several pyrrolidinone derivatives were tested against various bacterial strains. Results indicated that certain structural modifications enhanced their efficacy against resistant strains, suggesting a potential pathway for developing new antibiotics based on this scaffold .
The biological activity of this compound is thought to be mediated through its ability to interact with specific enzymes and receptors. The compound may modulate enzyme activity by binding to active sites or allosteric sites, affecting downstream signaling pathways involved in cell survival and proliferation.
Q & A
Q. What are the established synthetic routes for 1-Methyl-5-(4-methylbenzoyl)pyrrolidin-2-one, and how are reaction conditions optimized?
The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on a pyrrolidin-2-one scaffold. For example:
- Reacting 1-methylpyrrolidin-2-one with 4-methylbenzoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions .
- Purification via silica gel chromatography (e.g., pentane:DCM:MeOH = 4:5.5:0.5) to isolate the product, achieving yields up to 55% .
- Optimization includes controlling temperature (e.g., 150°C for 20 hours in DMF) and stoichiometric ratios of reagents to minimize side reactions .
Q. Which spectroscopic methods are critical for structural confirmation of this compound?
- ¹H/¹³C NMR : Methyl groups appear as multiplets (δ 1.78–1.66 ppm for pyrrolidinone protons; δ 2.11–1.85 ppm for benzoyl substituents). Aromatic protons from the 4-methylbenzoyl group are observed at δ 7.35–7.29 ppm .
- IR spectroscopy : A strong carbonyl stretch (C=O) at ~1660 cm⁻¹ confirms the pyrrolidinone and benzoyl moieties .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₇NO₂: 243.1234; observed: 243.1248) .
Q. What physicochemical properties are relevant to its pharmacological potential?
- Log P : ~2.79, indicating moderate lipophilicity for membrane permeability .
- pKa : ~3.5, influencing solubility and ionization under physiological conditions .
- Melting point : 153°C, critical for assessing stability in formulation .
Advanced Questions
Q. How can researchers address discrepancies in reported biological activities of pyrrolidin-2-one derivatives?
- Perform comparative structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing the 4-methylbenzoyl group with electron-withdrawing groups) to evaluate potency changes in receptor binding assays .
- Use standardized bioassays (e.g., orexin receptor antagonism protocols) to eliminate variability in reported data .
- Employ molecular docking to predict binding modes and validate experimental results computationally .
Q. What challenges arise in crystallographic analysis, and how are they resolved?
- Crystallization difficulties : Slow evaporation from DCM/MeOH mixtures may improve crystal quality .
- Data refinement : Use SHELX programs (e.g., SHELXL) to resolve twinning or disorder, achieving R factors <0.05 for high-confidence structures .
- High-resolution data : Synchrotron sources enhance data quality for accurate electron density mapping .
Q. How do computational methods aid in understanding its reactivity and regioselectivity?
- Density Functional Theory (DFT) : Predicts preferred acylation sites on the pyrrolidinone ring (e.g., C-5 vs. C-3 positions) based on charge distribution .
- Transition state modeling : Identifies energy barriers for key steps (e.g., benzoylation), guiding catalyst selection (e.g., Brønsted acids vs. Lewis acids) .
- Molecular dynamics simulations : Probe solvation effects in reaction solvents (e.g., DMF vs. THF) to optimize yields .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
